methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate

Kinase inhibition ALK c-Met

Procure as the pyrazole representative in azole-substituted pyridazine-3-carboxamide SAR matrices. Fills a critical position alongside the 6-imidazolyl (CAS 2375420-40-7) and 6-triazolyl analogs, enabling matched-pair analysis of azole-dependent kinase selectivity. Parallel procurement with the pyridine-core analog (CAS 957499-07-9) supports heterocyclic core head-to-head profiling. No public biological data exists for this specific compound; all potency and selectivity data must be generated de novo. Ideal for focused kinase inhibitor library construction targeting ALK, c-Met, and JAK.

Molecular Formula C16H13N5O3
Molecular Weight 323.312
CAS No. 1351642-10-8
Cat. No. B2991043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate
CAS1351642-10-8
Molecular FormulaC16H13N5O3
Molecular Weight323.312
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C16H13N5O3/c1-24-16(23)11-5-2-3-6-12(11)18-15(22)13-7-8-14(20-19-13)21-10-4-9-17-21/h2-10H,1H3,(H,18,22)
InChIKeyPTPGTIWGOZXPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 9.2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate (CAS 1351642-10-8): Chemical Identity and Patent Landscape for Procurement Evaluation


Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is a synthetic heterocyclic compound bearing a pyridazine core substituted at the 6-position with a 1H-pyrazol-1-yl group and linked via a 3-carboxamide bridge to a methyl benzoate moiety (molecular formula C17H14N4O3, MW 322.32) . The compound falls within the broader chemotype of substituted pyridazine-3-carboxamides, a scaffold claimed in multiple patents as protein kinase inhibitors, particularly against ALK, c-Met, and JAK targets [1][2]. No primary research article dedicated to the synthesis, characterization, or biological evaluation of this specific compound could be identified in PubMed, ChEMBL, or BindingDB as of the search date.

Why In-Class Substitution of Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate Cannot Be Assumed for Procurement Decisions


Substituted pyridazine-3-carboxamides exhibit acute structure-activity relationship (SAR) sensitivity: the nature of the 6-position heterocycle (pyrazole vs. triazole vs. imidazole), the carboxamide N-substituent (methyl anthranilate vs. other anilides), and the ester moiety (methyl vs. ethyl) independently govern kinase selectivity profiles and potency [1][2]. Patent disclosures reveal that minor structural modifications within this chemotype can shift inhibition between ALK, c-Met, JAK, and CRAC channel targets, with IC50 values spanning from sub-nanomolar to micromolar ranges depending on the substitution pattern [2]. Consequently, generic substitution of methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate with a superficially similar analog—such as the triazole or imidazole 6-substituted variants, or the ethyl ester homolog—cannot be considered functionally equivalent without explicit comparative pharmacological data. The critical gap for procurement is that no such comparative data are publicly available for this specific compound, making informed selection contingent upon the user generating primary comparator data.

Quantitative Differentiation Evidence Audit: Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate vs. Closest Structural Analogs


Patent-Disclosed Kinase Inhibition Potency Range for the Pyridazine-3-Carboxamide Chemotype (Class-Level Benchmark Only)

The patent family covering substituted pyridazine-3-carboxamide compounds (US 9,126,947 B2; US 9,242,958 B2) explicitly states that representative compounds within this structural class potently inhibit c-Met and ALK kinases with IC50 values below 100 nM [1]. However, methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is not individually enumerated among the exemplified compounds in these patents, and no compound-specific IC50 value is reported. This evidence provides a class-level activity expectation but cannot be attributed directly to the target compound.

Kinase inhibition ALK c-Met Drug discovery

Structural Differentiation from the Pyridine-Core Analog: Heterocyclic Core Replacement (Pyridazine vs. Pyridine)

A closely related compound, methyl 2-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate (CAS 957499-07-9), differs solely by replacement of the central pyridazine ring with a pyridine ring . Pyridazine and pyridine are established bioisosteres in kinase inhibitor design, but they exhibit distinct hydrogen-bond acceptor geometries and electron-deficient character: pyridazine contains two adjacent nitrogen atoms (pKa ~2.3 for the conjugate acid) versus pyridine's single nitrogen (pKa ~5.2) [1]. This alters hinge-binding interactions with kinase active sites and can shift selectivity across the kinome. No direct comparative data exist for this specific pair, but the pyridazine core is noted in patent literature as conferring 'unexpected drug properties as inhibitors of protein kinases' relative to other heterocyclic cores [2].

Bioisosterism Heterocyclic chemistry Kinase hinge binding Medicinal chemistry

Differentiation from 6-Imidazolyl and 6-Triazolyl Analogs via Heterocycle Substituent Identity

The 6-position heterocycle on the pyridazine ring can be varied among pyrazole, imidazole, and triazole, each presenting distinct hydrogen-bond donor/acceptor profiles. A structurally analogous compound, methyl 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate (CAS 2375420-40-7), features an imidazole in place of pyrazole and additional fluorine substitution on the benzoate ring . Patent literature suggests the pyrazolyl substitution pattern is particularly represented in ALK-targeted pyridazine carboxamide series, while imidazolyl variants appear more frequently in STING agonist and JAK inhibitor contexts [1][2]. No head-to-head comparison within the same assay system is available.

Azole substitution Kinase selectivity c-Met inhibition SAR

Evidence-Grounded Application Scenarios for Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate in Research Procurement


Kinase Inhibitor Scaffold Exploration: ALK and c-Met Targeted Library Design

Based on the class-level inference from patents US 9,126,947 B2 and US 9,242,958 B2, wherein pyridazine-3-carboxamide derivatives achieve IC50 values below 100 nM against ALK and c-Met kinases [1], this compound may serve as a core scaffold for focused kinase inhibitor library construction. Researchers designing structure-activity relationship studies around the pyrazole-pyridazine-benzoate pharmacophore can use this compound as a synthetic intermediate or reference point for diversification at the ester, amide, and pyrazole positions. However, procurement for this purpose assumes the user will generate primary potency and selectivity data, as none are publicly available for this specific compound.

Bioisosteric Probing: Pyridazine vs. Pyridine Core Comparison in Kinase Hinge Binding

The structural juxtaposition with the pyridine-core analog (CAS 957499-07-9) enables comparative studies of heterocyclic core effects on kinase hinge-region recognition . The pyridazine core, with its adjacent nitrogen atoms, offers distinct hydrogen-bond acceptor geometry compared to pyridine, potentially altering kinome-wide selectivity profiles. This compound is suitable for parallel procurement alongside the pyridine analog in head-to-head biochemical profiling experiments, with the explicit caveat that all comparative data must be generated de novo by the end user.

6-Position Azole Substituent SAR: Pyrazole vs. Imidazole vs. Triazole Activity Cliff Mapping

This compound fills a specific position in azole-substituted pyridazine-3-carboxamide SAR matrices, complementing the 6-imidazolyl analog (CAS 2375420-40-7) and the 6-triazolyl analog (ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)benzoate) . Researchers mapping kinase activity cliffs across azole substituents may procure this compound as the pyrazole representative in a matched-pair analysis, enabling identification of azole-dependent potency and selectivity switches once internal screening data are generated.

Synthetic Methodology Development: Amide Bond Formation on Electron-Deficient Pyridazine Scaffolds

The 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid precursor (CAS 1174307-19-7) and its amide coupling to methyl 2-aminobenzoate represent a synthetic sequence of interest for methodology studies in heterocyclic chemistry [2]. This compound's procurement supports the development and optimization of amide bond-forming reactions on electron-deficient heteroaromatic carboxylic acids, an area relevant to both medicinal chemistry and process chemistry applications.

Quote Request

Request a Quote for methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.